N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a benzofuran moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acetamide formation through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted phenyl derivatives and trifluoromethyl-containing benzofurans. Examples include:
- N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylacrylamide .
Uniqueness
What sets N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13ClF3NO2 |
---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H13ClF3NO2/c1-10-2-5-16-13(6-10)11(9-25-16)7-17(24)23-12-3-4-15(19)14(8-12)18(20,21)22/h2-6,8-9H,7H2,1H3,(H,23,24) |
InChI Key |
ITDBTWNPPXDUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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